molecular formula C21H36O3 B1143403 4-Methylcyclohexanone CAS No. 1331-22-2

4-Methylcyclohexanone

Cat. No. B1143403
CAS RN: 1331-22-2
M. Wt: 336.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methylcyclohexanone involves several steps, including condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions. Su An-qi detailed the synthesis of a related compound, 4-methylnonanoic acid, from 4-methylcyclohexanone, highlighting the compound's role as a versatile intermediate in organic synthesis (Su An-qi, 2010).

Molecular Structure Analysis

The molecular and crystal structures of 4-methylcyclohexanone derivatives have been studied using techniques like X-ray diffraction, showing that the cyclohexanone ring adopts a chair conformation with the methyl group in an equatorial position for stability (Ying-Sing Li, 1983); (L. Kutulya et al., 2008).

Chemical Reactions and Properties

4-Methylcyclohexanone participates in various chemical reactions, illustrating its reactivity and functional group transformations. Studies on its conformational behavior and inclusion complexes have revealed insights into its chemical properties and reaction mechanisms (B. Barton et al., 2014).

Scientific Research Applications

  • Conformational Analysis : 4-Methylcyclohexanone's molecular structure and conformation have been studied using microwave spectroscopy, revealing its stable chair form with the methyl group in the equatorial position (Li, 1983).

  • Catalysis and Reactivity : The molecule has been used to study the effects of substituents in hydrogenation reactions over group VIII metal catalysts, where its reactivity was compared to cyclohexanone (Tanaka et al., 1974).

  • Host-Guest Chemistry : 4-Methylcyclohexanone has been involved in the formation of host-guest complexes, demonstrating unique inclusion properties (Barton et al., 2014).

  • Biocatalysis : Its biotransformation using anthracnose fungi as biocatalysts has been explored, with a focus on the stereoselective reduction to corresponding alcohols (Miyazawa et al., 2000).

  • Synthetic Chemistry : Research has been conducted on synthesizing derivatives like 4-methylnonanoic acid from 4-methylcyclohexanone, involving multiple reaction steps and characterization techniques (An-qi, 2010).

  • Stereochemistry and Metabolism : Studies on the stereochemical aspects of its metabolism have been carried out, offering insights into the behavior of its isomeric forms in biological systems (Elliott et al., 1965).

  • Photochemical Reactions : Investigations into the photochemical reactions of derivatives like 2-methylcyclohexanone, relevant to the understanding of molecular transformations under light exposure, have been conducted (Hasegawa et al., 1990).

  • Analytical Chemistry Applications : 4-Methylcyclohexanone has been utilized in advanced chemistry labs for demonstrating quantitative analytical techniques like NMR spectroscopy (Lefevre & Silveira, 2000).

Safety And Hazards

4-Methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVHNLRUAMRIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060435
Record name Cyclohexanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour
Record name 4-Methylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
Record name 4-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.924-0.934
Record name 4-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.5 [mmHg]
Record name 4-Methylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Methylcyclohexanone

CAS RN

589-92-4, 1331-22-2
Record name 4-Methylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLCYCLOHEXANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1R78K79S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-40.6 °C
Record name 4-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
2,660
Citations
M Miyazawa, S Okamura, M Yamaguchi… - Journal of Chemical …, 2000 - Wiley Online Library
… 4-methylcyclohexanone (I) by 10 fungi, I was incubated with fungi for 7 days. 4-Methylcyclohexanone … The time courses of 4-methylcyclohexanone transformation by C lagenarium and C …
Number of citations: 10 onlinelibrary.wiley.com
YS Li - Journal of Molecular Spectroscopy, 1983 - Elsevier
… As we did not observe any unassigned microwave spectrum that might be due to the second conformer, we conclude that the most stable conformer of 4-methylcyclohexanone is in the …
Number of citations: 12 www.sciencedirect.com
WD Cotterill, MJT Robinson - Tetrahedron, 1964 - Elsevier
… effects for methyl groups and to find out if there was any anomaly in 4-methylcyclohexanone… The conformational equilibrium in 4-methylcyclohexanone was studied primarily to provide a …
Number of citations: 51 www.sciencedirect.com
JE Lee, MK Ahn, JJ Oh - BULLETIN-KOREAN CHEMICAL …, 1999 - pdf.lookchemmall.com
… was estimated for 4-methylcyclohexanone.To determine the … -shifted transition of 4methylcyclohexanone and OCS were … from 3 transitions of 4-methylcyclohexanone were determined. A …
Number of citations: 6 pdf.lookchemmall.com
KI Aly, MA Abdel-Rahman, MM Qutai - Journal of Polymer Research, 2018 - Springer
In this work, a variety of photoactive linear and hyperbranched unsaturated polyesters P1a-d, P2a-d and P3a-d, were successfully synthesized via ring-opening polymerization of …
Number of citations: 7 link.springer.com
LL Li, ZS Lu, Y Hu, H Shen - Advanced Materials Research, 2012 - Trans Tech Publ
… and 3-methylcyclohexanone except 4-methylcyclohexanone could be significantly turned … 1,3-cyclohexanedione and 4-methylcyclohexanone are accepted substrates of EryKR1 domain …
Number of citations: 1 www.scientific.net
RM De Conti, ALM Porto, J Augusto… - Journal of Molecular …, 2001 - Elsevier
… A Brazilian strain of the bacteria Serratia rubidaea CCT 5742 quantitatively reduced 4-tert-butylcyclohexanone and 4-methylcyclohexanone to the less thermodynamically stable …
Number of citations: 23 www.sciencedirect.com
DR Bond, LR Nassimbeni, F Toda - Journal of crystallographic and …, 1989 - Springer
The structures of the 1∶2 molecular complexes oftrans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene with 4-methylcyclohexanone (1) and with 2-methylcyclohexanone (2) …
Number of citations: 16 link.springer.com
B Barton, SL Dorfling, EC Hosten - Crystal Growth & Design, 2017 - ACS Publications
… 3- > 4- methylcyclohexanone. Surprisingly… 4-methylcyclohexanone, was shown to be isostructural with pure TETROL·cyclohexanone (which differs from TETROL·4-methylcyclohexanone…
Number of citations: 10 pubs.acs.org
A Aucejo, M Cruz Burguet, R Munoz… - Journal of Chemical …, 1993 - ACS Publications
… In this work, we report vapor-liquid equilibrium (VLE) data for two of these systems, cyclohexanone+ 3-methyl-cyclohexanone and cyclohexanone+ 4-methylcyclohexanone. No …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.